molecular formula C18H26N4O4S B2587508 2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid CAS No. 771499-27-5

2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid

Cat. No.: B2587508
CAS No.: 771499-27-5
M. Wt: 394.49
InChI Key: KMSBHAKZUVLGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid is a complex heterocyclic molecule featuring a pyrimido[4,5-d][1,3]diazine core substituted with hexyl, methyl, propyl, and sulfanyl acetic acid groups.

Properties

IUPAC Name

2-(7-hexyl-3-methyl-2,4-dioxo-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-4-6-7-8-9-12-19-15-14(16(20-12)27-11-13(23)24)17(25)21(3)18(26)22(15)10-5-2/h4-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSBHAKZUVLGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2CCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The provided evidence highlights structurally related compounds, though none directly match the target molecule. Key comparisons can be drawn based on functional groups and synthetic methodologies:

Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) These natural products lack the pyrimido-diazine core but share oxygen-rich functional groups (e.g., glycosides, hydroxyl groups). Unlike the target compound, they are derived from plant sources and exhibit antioxidant properties, as inferred from their phenolic structures .

Thiophene-Based Synthetic Compounds (7a and 7b) Synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur (), these molecules feature thiophene and pyrazole rings. Reactivity: The addition of elemental sulfur in their synthesis () suggests that similar strategies might be employed to introduce sulfur into the target molecule’s structure.

Toxicity and Environmental Impact

  • However, the presence of heavy alkyl chains (hexyl, propyl) in the target molecule raises concerns about bioaccumulation, a common issue with lipophilic compounds .

Data Tables

Table 1: Key Structural Features of Compared Compounds

Compound Name Core Structure Functional Groups Source/Synthesis Method
Target Compound Pyrimido-diazine Sulfanyl acetic acid, alkyl chains Synthetic (not specified)
Zygocaperoside Triterpenoid saponin Glycoside, hydroxyl groups Natural (Z. fabago roots)
Isorhamnetin-3-O-glycoside Flavonoid Glycoside, methoxy groups Natural (Z. fabago roots)
Compounds 7a and 7b () Thiophene-pyrazole Cyano, ester, amino groups Synthetic (malononitrile/S8)

Research Findings and Limitations

  • Gaps in Data: None of the provided sources directly address the target compound’s synthesis, bioactivity, or environmental impact. The comparisons rely on extrapolation from structurally or functionally related molecules.
  • Synthetic Pathways : demonstrates sulfur’s role in heterocyclic synthesis, which could inform strategies for synthesizing the sulfanyl group in the target molecule.

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